molecular formula C9H11NO8 B7909235 2-Furancarboxaldehyde, 5-nitro-, diacetate CAS No. 92799-03-6

2-Furancarboxaldehyde, 5-nitro-, diacetate

Cat. No.: B7909235
CAS No.: 92799-03-6
M. Wt: 261.19 g/mol
InChI Key: LPYIXHHGKPBPCF-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-nitro-, diacetate is an organic compound with the molecular formula C7H5NO6. It is a derivative of 2-furancarboxaldehyde, where the 5-nitro group is further modified with diacetate groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-nitro-, diacetate typically involves the nitration of 2-furancarboxaldehyde followed by acetylation. The nitration process introduces a nitro group at the 5-position of the furan ring. This is usually achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-nitro-2-furancarboxaldehyde is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the diacetate derivative .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-nitro-, diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furancarboxaldehyde, 5-nitro-, diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-nitro-, diacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The acetyl groups can also participate in acetylation reactions, modifying the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxaldehyde, 5-nitro-: Lacks the diacetate groups, making it less reactive in certain acetylation reactions.

    5-Nitro-2-furaldehyde: Similar structure but without the diacetate modification.

    5-Nitrofurfural: Another derivative with different functional groups.

Properties

IUPAC Name

acetic acid;5-nitrofuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4.2C2H4O2/c7-3-4-1-2-5(10-4)6(8)9;2*1-2(3)4/h1-3H;2*1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYIXHHGKPBPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=C(OC(=C1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480740
Record name 2-Furancarboxaldehyde, 5-nitro-, diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92799-03-6
Record name 2-Furancarboxaldehyde, 5-nitro-, diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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